![molecular formula C14H17N9O2S B2518381 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1795297-26-5](/img/structure/B2518381.png)
4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C14H17N9O2S and its molecular weight is 375.41. The purity is usually 95%.
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Scientific Research Applications
- Cytotoxicity : The compound and its derivatives have been evaluated for their cytotoxic activity against cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Among these analogues, compound 10ec displayed significant cytotoxicity, with an IC50 value of 0.99 ± 0.01 μM against BT-474 breast cancer cells.
- Apoptosis Induction : Detailed biological studies revealed that compound 10ec induces apoptosis in BT-474 cells. Techniques like acridine orange/ethidium bromide (AO/EB), DAPI staining, and annexin V-FITC/propidium iodide staining confirmed apoptosis .
- Colony Formation Inhibition : Compound 10ec inhibited colony formation in BT-474 cells in a concentration-dependent manner .
- Cell Cycle Arrest : Flow cytometric analysis indicated that 10ec induces apoptosis by arresting the cell cycle at the sub-G1 and G2/M phases .
- Compound 10ec was evaluated for its tubulin polymerization inhibition. Molecular modeling studies suggest that it binds to the colchicine binding site of tubulin .
Anticancer Activity
Tubulin Polymerization Inhibition
Drug-Like Properties
Mechanism of Action
Target of Action
They have been shown to have cytotoxic activity against various cancer cell lines, suggesting that they may target proteins or pathways involved in cell proliferation and survival .
Mode of Action
These compounds have been shown to inhibit tubulin polymerization, which is a crucial process for cell division . This suggests that they may exert their cytotoxic effects by disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The affected pathways are likely related to cell cycle regulation and apoptosis. Inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase . This can trigger apoptosis, or programmed cell death .
Pharmacokinetics
In silico studies suggest that they possess drug-like properties .
Result of Action
The compounds have been shown to induce apoptosis in cancer cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining . They also inhibit colony formation in a concentration-dependent manner .
properties
IUPAC Name |
4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O2S/c1-20-8-12(7-18-20)26(24,25)22-4-2-21(3-5-22)13-6-14(17-10-16-13)23-11-15-9-19-23/h6-11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKORCGMXMJUXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.